Retained Antiviral Efficacy Against HIV‑1 Integrase A128T Mutant (8‑Br vs. 6‑Br Isomer)
In a head‑to‑head comparison of 6‑bromo and 8‑bromo substituted quinoline‑based ALLINIs, the 6‑bromo analog exhibited a significant loss of antiviral potency when tested against the ALLINI‑resistant HIV‑1 integrase A128T mutant virus. In contrast, the 8‑bromo analog retained full effectiveness against the same mutant, demonstrating a critical resistance advantage [1]. The 8‑bromo analog (compound 16aa) also displayed a wild‑type EC50 of 0.09 ± 0.01 µM in an IN multimerization assay, which is numerically superior to many other 8‑substituted analogs tested in the same study [1].
| Evidence Dimension | Antiviral efficacy against drug‑resistant HIV‑1 mutant (A128T IN) |
|---|---|
| Target Compound Data | Retains full effectiveness (EC50 not significantly altered from wild‑type) |
| Comparator Or Baseline | 6‑bromo quinoline analog: Significant loss of potency |
| Quantified Difference | Qualitative difference: 8‑bromo retains efficacy; 6‑bromo does not. Wild‑type EC50 for 8‑bromo analog (16aa) = 0.09 µM. |
| Conditions | HIV‑1 NL4‑3 virus with A128T mutation in IN; antiviral assay in cell culture (single replication cycle). IN multimerization HTRF assay. |
Why This Matters
For medicinal chemistry programs targeting HIV‑1 integrase allosteric sites, the 8‑bromo substitution pattern is essential to preserve activity against resistant viral strains, directly impacting lead candidate selection.
- [1] Craig Fraser, Neil Carragher, et al. Multi‑Substituted Quinolines as HIV‑1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. DOI: 10.3390/v14071466. View Source
